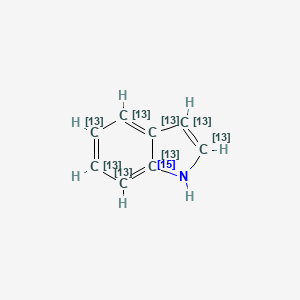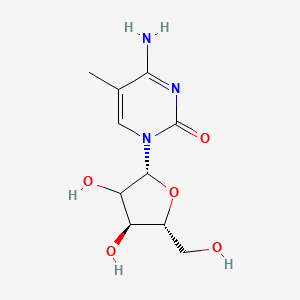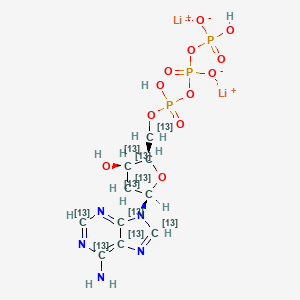
Smyd3-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Smyd3-IN-2 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone methyltransferase involved in the methylation of histone and non-histone proteins, playing a crucial role in gene expression regulation and tumorigenesis .
Vorbereitungsmethoden
The synthesis of Smyd3-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Smyd3-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Smyd3-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SMYD3.
Biology: Helps in understanding the role of SMYD3 in cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit SMYD3 activity.
Industry: Used in the development of new drugs targeting epigenetic regulators
Wirkmechanismus
Smyd3-IN-2 exerts its effects by inhibiting the methyltransferase activity of SMYD3. It binds to the active site of SMYD3, preventing the methylation of histone and non-histone proteins. This inhibition disrupts the epigenetic regulation of gene expression, leading to changes in cellular processes and potentially reducing tumorigenesis .
Vergleich Mit ähnlichen Verbindungen
Smyd3-IN-2 is compared with other SMYD3 inhibitors such as BCI-121 and EPZ031686. While all these compounds target SMYD3, this compound is unique in its binding affinity and specificity. Similar compounds include:
BCI-121: Another SMYD3 inhibitor with a different chemical structure and binding mechanism.
EPZ031686: A potent SMYD3 inhibitor with high specificity and efficacy in preclinical studies
Eigenschaften
Molekularformel |
C26H21BrN2O4 |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
(3R,3'S,3'aS,6'aS)-5'-benzyl-3'-(4-bromophenyl)-6'a-hydroxyspiro[1H-indole-3,2'-3a,4-dihydro-3H-furo[2,3-c]pyrrole]-2,6'-dione |
InChI |
InChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1 |
InChI-Schlüssel |
YXAJPNWCYAVHMD-LWDBSWEGSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@]3(C4=CC=CC=C4NC3=O)O[C@@]2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Kanonische SMILES |
C1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)




![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)

![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)






